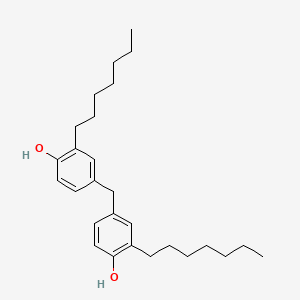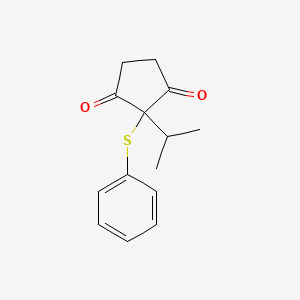![molecular formula C14H14BrN2O3P B14376629 Diethyl [1-(4-bromophenyl)-2,2-dicyanoethenyl]phosphonate CAS No. 89901-66-6](/img/structure/B14376629.png)
Diethyl [1-(4-bromophenyl)-2,2-dicyanoethenyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [1-(4-bromophenyl)-2,2-dicyanoethenyl]phosphonate is a chemical compound known for its unique structure and properties It is characterized by the presence of a bromophenyl group, dicyanoethenyl moiety, and a phosphonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [1-(4-bromophenyl)-2,2-dicyanoethenyl]phosphonate typically involves the reaction of diethyl phosphite with 4-bromobenzaldehyde and malononitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition to yield the desired product . The reaction conditions often include the use of a base such as piperidine or pyridine and a solvent like ethanol or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or column chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl [1-(4-bromophenyl)-2,2-dicyanoethenyl]phosphonate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phosphonate ester and dicyanoethenyl moiety.
Addition Reactions: The dicyanoethenyl group can participate in Michael addition reactions with nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Addition Reactions: Bases such as sodium hydroxide or potassium carbonate are often employed to facilitate the addition reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while addition reactions can produce adducts with nucleophiles.
Scientific Research Applications
Diethyl [1-(4-bromophenyl)-2,2-dicyanoethenyl]phosphonate has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs.
Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential biological activities.
Mechanism of Action
The mechanism of action of diethyl [1-(4-bromophenyl)-2,2-dicyanoethenyl]phosphonate involves its interaction with various molecular targets. The dicyanoethenyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The bromophenyl group can participate in π-π interactions with aromatic residues in biological targets. The phosphonate ester can undergo hydrolysis to release phosphonic acid derivatives, which may have biological activity .
Comparison with Similar Compounds
Similar Compounds
- Diethyl (4-bromophenyl)phosphonate
- Diethyl ((4-bromophenyl)difluoromethyl)phosphonate
- Diethyl (benzo[d][1,3]dioxol-5-yl((4-bromophenyl)amino)methyl)phosphonate
Uniqueness
Diethyl [1-(4-bromophenyl)-2,2-dicyanoethenyl]phosphonate is unique due to the presence of the dicyanoethenyl group, which imparts distinct electronic properties. This makes it particularly useful in applications requiring strong electron-withdrawing groups. Additionally, the combination of the bromophenyl and phosphonate ester groups provides a versatile platform for further functionalization and derivatization.
Properties
CAS No. |
89901-66-6 |
|---|---|
Molecular Formula |
C14H14BrN2O3P |
Molecular Weight |
369.15 g/mol |
IUPAC Name |
2-[(4-bromophenyl)-diethoxyphosphorylmethylidene]propanedinitrile |
InChI |
InChI=1S/C14H14BrN2O3P/c1-3-19-21(18,20-4-2)14(12(9-16)10-17)11-5-7-13(15)8-6-11/h5-8H,3-4H2,1-2H3 |
InChI Key |
CEBXVJDXTZUWKG-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(=C(C#N)C#N)C1=CC=C(C=C1)Br)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


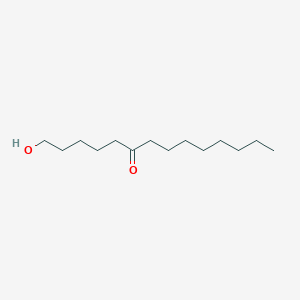
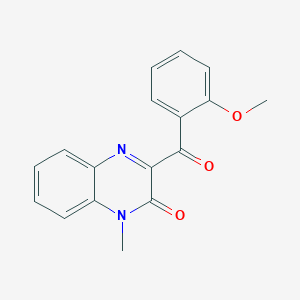
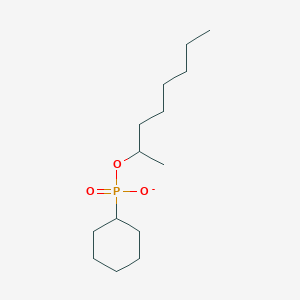
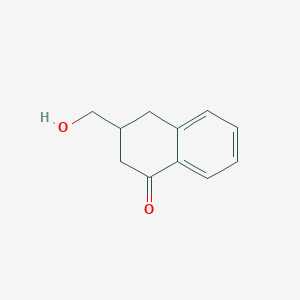
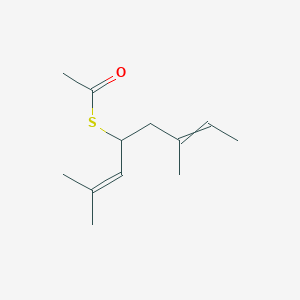
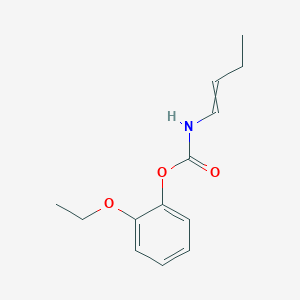
![Dibutyl[2-(trimethylstannyl)ethyl]phosphane](/img/structure/B14376591.png)
![Benzo[h]quinoline, 2-(1,1-dimethylethyl)-5,6-dihydro-4,9-diphenyl-](/img/structure/B14376598.png)
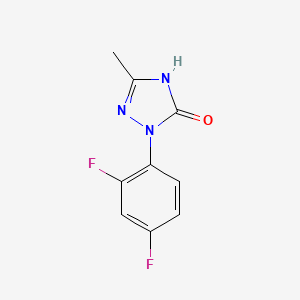
![[2-Methyl-1-(3-oxobut-1-en-1-yl)-1H-indol-3-yl]acetonitrile](/img/structure/B14376608.png)

![2-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1,4-disulfonic acid](/img/structure/B14376620.png)
